molecular formula C8H11NO B139353 3-Methoxy-2-methylaniline CAS No. 19500-02-8

3-Methoxy-2-methylaniline

Cat. No.: B139353
CAS No.: 19500-02-8
M. Wt: 137.18 g/mol
InChI Key: OPXLVWLFDKRYRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylaniline: is an organic compound with the molecular formula C8H11NO 2-Methyl-3-methoxyaniline and 2-Methoxy-6-aminotoluene . This compound is a derivative of aniline and is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methylphenol to form 2-methyl-3-nitrophenol , followed by reduction to yield 2-methyl-3-aminophenol . The final step involves methylation using dimethyl sulfate to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of N,N-dimethylacetamide as a solvent and sodium bicarbonate as a base. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of indoles, indazoles, and quinoline-based compounds.

    Biology: The compound is studied for its potential neurochemical activity.

    Medicine: It is used in the development of antiviral agents and other pharmaceuticals.

    Industry: It is employed in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylaniline involves its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-Methoxy-4-methylaniline
  • 3-Methoxy-N-methylaniline
  • 2-Methoxy-4-methylaniline

Comparison: 3-Methoxy-2-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

3-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLVWLFDKRYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473005
Record name 3-Methoxy-2-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-02-8
Record name 3-Methoxy-2-methylaniline
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Record name 3-Methoxy-2-methylaniline
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Record name 3-Methoxy-2-methylaniline
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Synthesis routes and methods I

Procedure details

TFA (40.7 mL, 548 mmol) was added to a solution of N-(tert-butyloxycarbonyl)-3-methoxy-2-methylaniline, in dichloromethane (500 mL). After 2 h at room temperature, TFA (40.7 mL, 548 mmol) was added and the resulting mixture was stirred at room temperature overnight. Then, volatiles were evaporated. The residue was triturated with toluene (100 mL) and diisopropylether (250 mL), filtered off and washed with diisopropyl ether (100 mL) to give 56.3 g of the title product as a TFA salt: m/z=138 (M+H)+. The TFA salt was transformed to the free aniline by treatment with NaHCO3.
Name
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-nitro anisole which is commercially available (1a1) (5.1 g; 30.33 mmol; requires ˜30 min. to dissolve) in absolute ethanol (85 mL) was added 10% Pd/C catalyst (500 mg). The solution was hydrogenated under a hydrogen filled balloon at atmospheric pressure and room temperature for 19 h. The reaction mixture was filtered through a Celite pad, rinsed and evaporated to dryness to obtain the compound 1a2 as a deep mauve oil (4.1 g; 29.81 mmol; 98% yield). MS 137 (MH)+. Reverse Phase HPLC Homogeneity @ 220 nm (0.06% TFA; CH3CN; H2O): 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1a1 )
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-3-nitro anisole A1 (5.1 g; 30.33 mmol; requires ˜30 min to dissolve) in absolute ethanol (85 mL) was added 10% Pd/C catalyst (500 mg). The solution was hydrogenated under a hydrogen filled balloon at atmospheric pressure and room temperature for 19 h. The reaction mixture was filtered through a Celite pad, rinsed and evaporated to dryness to obtain 2-methyl-3-methoxyaniline A2 as a deep mauve oil (4.1 g; 29.81 mmol; 98% yield).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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